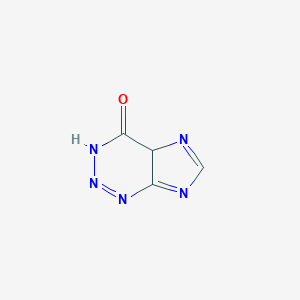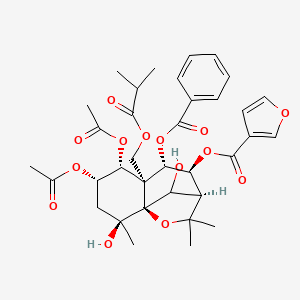
2',3'-Dibenzoyl-1-methylpseudouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dibenzoyl-1-methylpseudouridine is a synthetic nucleoside analog. It is characterized by the presence of benzoyl groups at the 2’ and 3’ positions and a methyl group at the 1 position of the pseudouridine molecule. This compound is primarily used in various research applications due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dibenzoyl-1-methylpseudouridine typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’ and 3’ positions of pseudouridine are protected using benzoyl chloride in the presence of a base such as pyridine. This step ensures selective protection of these positions.
Methylation: The 1 position of the pseudouridine is methylated using methyl iodide in the presence of a strong base like sodium hydride. This step introduces the methyl group at the desired position.
Deprotection: The final step involves the removal of the protecting groups to yield the desired 2’,3’-Dibenzoyl-1-methylpseudouridine.
Industrial Production Methods
Industrial production of 2’,3’-Dibenzoyl-1-methylpseudouridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dibenzoyl-1-methylpseudouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
2’,3’-Dibenzoyl-1-methylpseudouridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modifying RNA structures and functions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 2’,3’-Dibenzoyl-1-methylpseudouridine involves its incorporation into RNA molecules, where it can alter the structure and function of the RNA. This modification can affect various biological processes, including protein synthesis and gene expression. The compound targets specific molecular pathways involved in these processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dibenzoyl-1-methyluridine
- 2’,3’-Dibenzoyl-1-methylcytidine
- 2’,3’-Dibenzoyl-1-methylguanosine
Uniqueness
2’,3’-Dibenzoyl-1-methylpseudouridine is unique due to its specific structural modifications, which confer distinct biological activities compared to other nucleoside analogs. Its ability to selectively modify RNA structures makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C24H22N2O8 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
[(2R,4R,5S)-4-benzoyloxy-2-(hydroxymethyl)-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C24H22N2O8/c1-26-12-16(21(28)25-24(26)31)18-20(34-23(30)15-10-6-3-7-11-15)19(17(13-27)32-18)33-22(29)14-8-4-2-5-9-14/h2-12,17-20,27H,13H2,1H3,(H,25,28,31)/t17-,18+,19?,20-/m1/s1 |
InChI Key |
BIWZQIGTYSOFMF-JIRNRHONSA-N |
Isomeric SMILES |
CN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15135848.png)
![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)



![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)

![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)

![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)



